molecular formula C11H12N2O B182576 8-Methoxy-2-methylquinolin-5-amine CAS No. 82450-28-0

8-Methoxy-2-methylquinolin-5-amine

Cat. No. B182576
CAS RN: 82450-28-0
M. Wt: 188.23 g/mol
InChI Key: YHFLZEYAFJKRPX-UHFFFAOYSA-N
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Description

“8-Methoxy-2-methylquinolin-5-amine” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools . Tools such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy can be utilized to investigate redox-active intermediates .


Chemical Reactions Analysis

Chemical reactions involving “this compound” can be analyzed using automated reaction databases and reaction network analysis . These tools can extract reaction templates from various types of chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 158.2 and a density of 1.169g/cm3 . It is recommended to be stored in a dark place, in an inert atmosphere, at room temperature .

Mechanism of Action

The mechanism of action of quinoline derivatives is not completely understood . Like other quinoline derivatives, it is thought to inhibit heme polymerase activity, resulting in the accumulation of free heme, which is toxic to parasites .

Safety and Hazards

The safety and hazards of “8-Methoxy-2-methylquinolin-5-amine” are indicated by the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 and H319 .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “8-Methoxy-2-methylquinolin-5-amine” could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

8-methoxy-2-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLZEYAFJKRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460129
Record name 8-methoxy-2-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82450-28-0
Record name 8-methoxy-2-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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